molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No. B108200
Key on ui cas rn: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
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Patent
US04158659

Procedure details

2-Amino-5-methyl-1,3,4-thiadiazole (23 g, 0.2 mole) in IPA (700 ml) and acetone (100 ml) was treated with sodium borohydride (20 g) in portions with stirring and cooling. The reaction mixture was then stirred and heated to reflux for 31/2 hours. The solution was then poured into water (3 L) and extracted with ether (× 3). The ethereal solution was dried, filtered and evaporated to give the title compound as a cream solid. m.p. 145° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[BH4-].[Na+].O.[CH3:11][CH:12](O)[CH3:13]>CC(C)=O>[CH3:7][C:4]1[S:3][C:2]([NH:1][CH:12]([CH3:13])[CH3:11])=[N:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
NC=1SC(=NN1)C
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
700 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 31/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (× 3)
CUSTOM
Type
CUSTOM
Details
The ethereal solution was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(S1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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